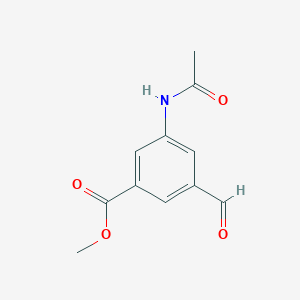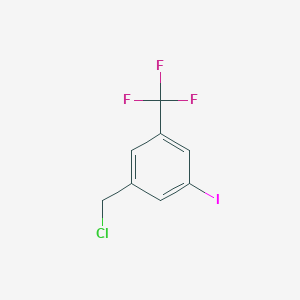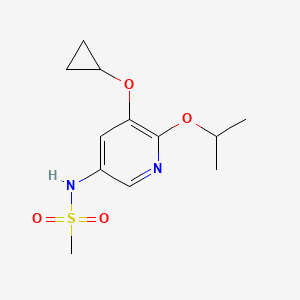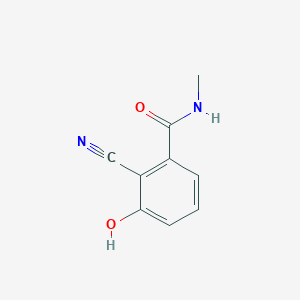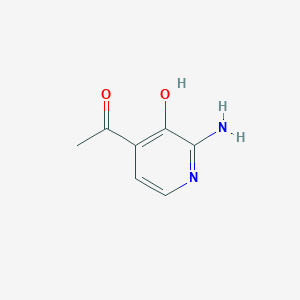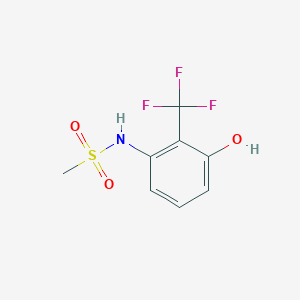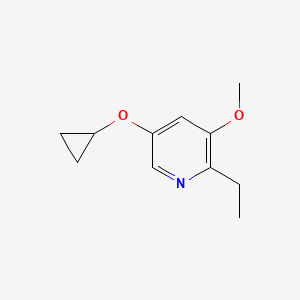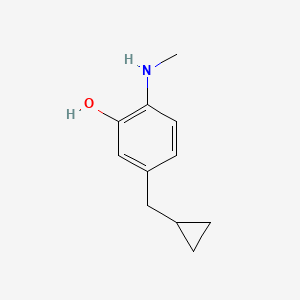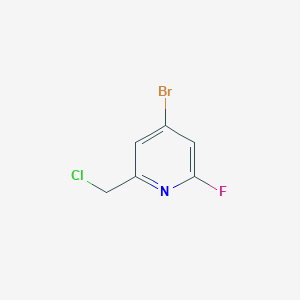
4-Bromo-2-(chloromethyl)-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(chloromethyl)-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and fluorine atoms, followed by chloromethylation. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with chloromethylating reagents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives with altered oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules by linking with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-(chloromethyl)-6-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloropyridine: Lacks the fluorine atom, making it less reactive in certain reactions.
2-(Chloromethyl)-6-fluoropyridine: Lacks the bromine atom, affecting its overall reactivity and applications.
4-Bromo-6-fluoropyridine: Lacks the chloromethyl group, limiting its use in specific synthetic routes.
Uniqueness
4-Bromo-2-(chloromethyl)-6-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
4-bromo-2-(chloromethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |
Clé InChI |
SRZZBRPJSPTOKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
